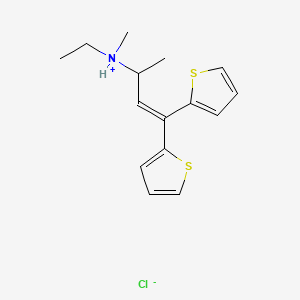
Ethylmethylthiambutene hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethylmethylthiambutene hydrochloride involves the reaction of N-ethyl-N-methylamine with 3,3-di-2-thienylallyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the reaction. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .
化学反应分析
Types of Reactions
Ethylmethylthiambutene hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the thiophene rings.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced metabolites, which can be further analyzed for their pharmacological properties .
科学研究应用
Ethylmethylthiambutene hydrochloride has several scientific research applications:
Chemistry: Used as a reference compound in the study of opioid receptor binding and activity.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Studied for its analgesic properties and potential therapeutic applications in pain management.
Industry: Utilized in the development of new synthetic opioids and related compounds.
作用机制
Ethylmethylthiambutene hydrochloride exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters like substance P and glutamate, which are involved in pain transmission. The compound’s interaction with these receptors leads to analgesia and other opioid-related effects .
相似化合物的比较
Similar Compounds
- Dimethylthiambutene
- Diethylthiambutene
- Pyrrolidinylthiambutene
- Piperidylthiambutene
Uniqueness
Ethylmethylthiambutene hydrochloride is unique due to its specific chemical structure, which imparts a higher potency compared to other thiambutene derivatives. Its balanced pharmacokinetic profile and receptor binding affinity make it a valuable compound for research and potential therapeutic applications .
属性
CAS 编号 |
64037-50-9 |
|---|---|
分子式 |
C15H20ClNS2 |
分子量 |
313.9 g/mol |
IUPAC 名称 |
4,4-dithiophen-2-ylbut-3-en-2-yl-ethyl-methylazanium;chloride |
InChI |
InChI=1S/C15H19NS2.ClH/c1-4-16(3)12(2)11-13(14-7-5-9-17-14)15-8-6-10-18-15;/h5-12H,4H2,1-3H3;1H |
InChI 键 |
ISXRXBARLXCMSX-UHFFFAOYSA-N |
规范 SMILES |
CC[NH+](C)C(C)C=C(C1=CC=CS1)C2=CC=CS2.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


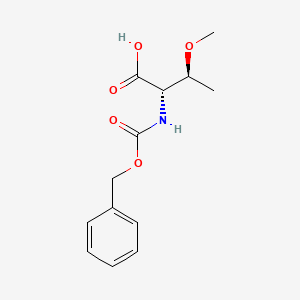
![(2-Nonanoyloxy-3-octadeca-9,12-dienoyloxypropoxy)-[2-(trimethylazaniumyl)ethyl]phosphinate](/img/structure/B13413884.png)
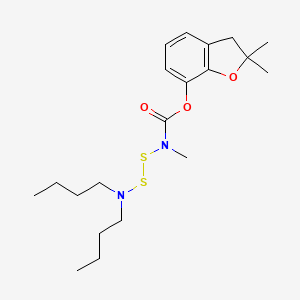
![(1'R,9'S,10'S)-17'-(cyclobutylmethyl)-4'-methoxyspiro[1,3-dioxolane-2,13'-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene]-10'-ol](/img/structure/B13413887.png)
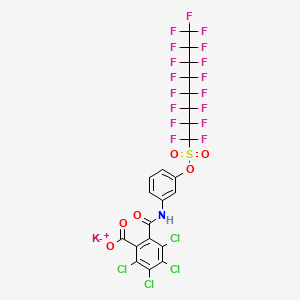
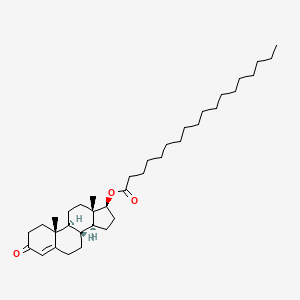
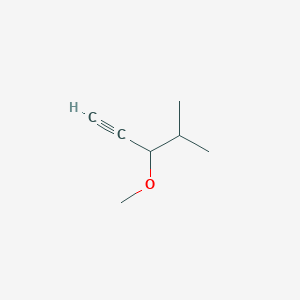
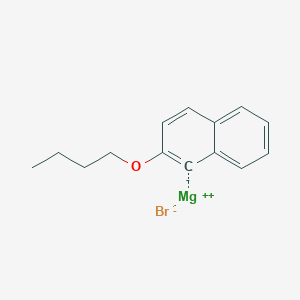
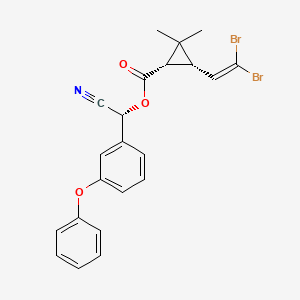

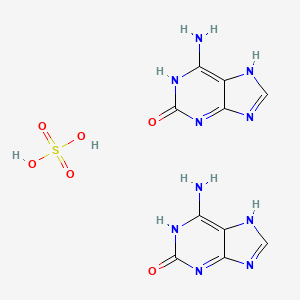

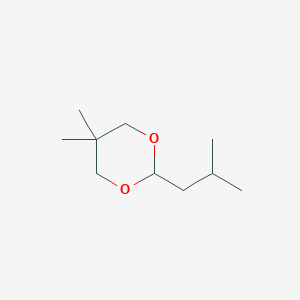
![Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, sodium salt](/img/structure/B13413938.png)
